molecular formula C24H35NO2 B12855761 3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione

3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione

Cat. No.: B12855761
M. Wt: 369.5 g/mol
InChI Key: AFRQZDQTGAUHTR-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of polyunsaturated fatty acids It is structurally characterized by a pyrrole ring attached to a long hydrocarbon chain with multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Hydrocarbon Chain: The hydrocarbon chain with the desired double bond configuration is synthesized using methods such as Wittig reactions or olefin metathesis.

    Attachment of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Final Assembly: The hydrocarbon chain is then attached to the pyrrole ring through a coupling reaction, often facilitated by a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Functional groups can be introduced at specific positions on the pyrrole ring or the hydrocarbon chain.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under controlled conditions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated compounds, and various substituted derivatives, depending on the specific reaction conditions.

Scientific Research Applications

3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential role in cellular signaling and membrane dynamics.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases and metabolic disorders.

    Industry: It is used in the development of novel materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism and signaling pathways.

    Pathways Involved: It modulates pathways related to inflammation, lipid metabolism, and cellular signaling, potentially through the activation or inhibition of specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Eicosapentaenoic Acid (EPA): A polyunsaturated fatty acid with similar structural features but lacking the pyrrole ring.

    Arachidonic Acid: Another polyunsaturated fatty acid with a similar hydrocarbon chain but different double bond configuration.

Uniqueness

The presence of the pyrrole ring in 3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione distinguishes it from other similar compounds. This unique structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H35NO2

Molecular Weight

369.5 g/mol

IUPAC Name

3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione

InChI

InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(26)25-24(22)27/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,25,26,27)/b7-6-,10-9-,13-12-,16-15-

InChI Key

AFRQZDQTGAUHTR-DOFZRALJSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC1=CC(=O)NC1=O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCC1=CC(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.